molecular formula C10H15N5O B11881466 6-pentoxy-7H-purin-2-amine CAS No. 62134-33-2

6-pentoxy-7H-purin-2-amine

Cat. No.: B11881466
CAS No.: 62134-33-2
M. Wt: 221.26 g/mol
InChI Key: LSYVREFNTIHKNQ-UHFFFAOYSA-N
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Description

6-(Pentyloxy)-1H-purin-2-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pentyloxy)-1H-purin-2-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of 6-(pentyloxy)-1H-purin-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Pentyloxy)-1H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-purine derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(Pentyloxy)-1H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(pentyloxy)-1H-purin-2-amine involves its interaction with specific molecular targets. In biological systems, it can mimic natural purines and interfere with nucleic acid synthesis. This can lead to the inhibition of DNA and RNA polymerases, affecting cell replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1H-purin-2-amine: Similar structure with a methoxy group instead of a pentyloxy group.

    6-Ethoxy-1H-purin-2-amine: Contains an ethoxy group in place of the pentyloxy group.

    6-Butoxy-1H-purin-2-amine: Features a butoxy group instead of a pentyloxy group.

Uniqueness

6-(Pentyloxy)-1H-purin-2-amine is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and biological activity. The longer alkyl chain of the pentyloxy group compared to methoxy or ethoxy groups can result in different pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

62134-33-2

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

6-pentoxy-7H-purin-2-amine

InChI

InChI=1S/C10H15N5O/c1-2-3-4-5-16-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15)

InChI Key

LSYVREFNTIHKNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

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